molecular formula C7H6BrN3 B3033967 4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1289150-14-6

4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3033967
CAS No.: 1289150-14-6
M. Wt: 212.05
InChI Key: YHMXGTNWDWDBNG-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyheterocyclic Compounds

  • Precursor for New Chemical Structures : This compound serves as a precursor in synthesizing new polyheterocyclic ring systems. It has been used to create derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine (Abdel‐Latif et al., 2019).

Development of Fluorescence Immunoassay Chelates

  • Synthesis of Bifunctional Chelate Intermediate : In fluorescence immunoassays, a bifunctional chelate intermediate of this compound has been synthesized for enhanced detection and analysis (Li-hua, 2009).

Ultrasound-Promoted Synthesis

  • Ultrasound-Assisted Chemical Reactions : This compound is involved in ultrasound-promoted, regioselective synthesis of fused polycyclic structures, offering a rapid and efficient method for creating complex chemical compounds (Nikpassand et al., 2010).

Biomedical Applications

  • Study of Tautomeric Forms : The compound is part of a group of heterocyclic compounds, studied for their tautomeric forms and potential biomedical applications. Over 300,000 such compounds have been described, highlighting their significance in medical research (Donaire-Arias et al., 2022).

Proton Transfer Studies

  • Photoinduced Proton Transfer : The compound has been studied for its unique ability to exhibit various types of photoinduced proton transfers, providing insights into complex molecular behaviors (Vetokhina et al., 2012).

Antibacterial and Antitumor Evaluation

  • Analysis of Biological Properties : New chemical structures derived from this compound have been synthesized and evaluated for their antibacterial and antitumor properties, indicating potential pharmaceutical applications (Hamama et al., 2012).

Hydrogen Bonding Studies

  • Molecular Structure Analysis : Studies on derivatives of this compound have shed light on molecular structures and hydrogen bonding patterns, which are crucial for understanding chemical interactions and reactivity (Quiroga et al., 2010).

Future Directions

The future directions for the study of “4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds involve further exploration of their potential as TRK inhibitors . This could lead to new treatments for cancers caused by the overexpression of TRKs .

Properties

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXGTNWDWDBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.